N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide

Description

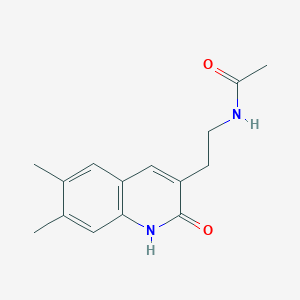

N-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a quinoline-derived acetamide compound featuring a 1,2-dihydroquinoline core substituted with methyl groups at positions 6 and 7, a ketone at position 2, and an ethylacetamide side chain at position 3. The quinoline scaffold is known for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-9-6-13-8-12(4-5-16-11(3)18)15(19)17-14(13)7-10(9)2/h6-8H,4-5H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYZFXSOMBJRBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is a derivative of 4-hydroxy-2-quinolones, which are known for their interesting pharmaceutical and biological activities.

Mode of Action

Quinoline derivatives, to which this compound belongs, are known to interact with various biological targets and induce changes that contribute to their pharmacological activities.

Scientific Research Applications

Biological Activities

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide exhibits several notable biological activities:

- Anticancer Properties : Compounds similar to this quinoline derivative have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Studies indicate that derivatives can target specific pathways involved in tumor growth and metastasis.

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity through its interaction with inflammatory mediators. It may inhibit key enzymes involved in the inflammatory response, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

- Antimicrobial Activity : Research has demonstrated that quinoline derivatives possess antimicrobial properties against various pathogens. This compound may inhibit bacterial growth by disrupting cellular processes.

- Neuroprotective Effects : Given the ability of similar compounds to inhibit acetylcholinesterase, there is potential for this compound to be explored for neuroprotective applications in diseases such as Alzheimer's.

Study 1: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, administration of this compound resulted in reduced swelling and inflammation markers compared to control groups. This suggests its efficacy in managing inflammatory conditions.

Study 3: Neuroprotective Potential

In vitro studies demonstrated that this compound could inhibit acetylcholinesterase activity significantly, supporting its potential use in neurodegenerative disease therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(2-[(trifluoromethyl)sulfanyl]phenyl)acetamide ()

- Core Structure: Quinoxaline (two adjacent nitrogen atoms) vs. quinoline (one nitrogen) in the target compound.

- Substituents: Both share 6,7-dimethyl and oxo groups. The trifluoromethylsulfanyl (SCF₃) group on the phenyl ring in the quinoxaline derivative introduces strong electron-withdrawing effects, enhancing oxidative stability and altering binding affinity compared to the simpler ethylacetamide chain in the target compound.

- Implications : The SCF₃ group may improve pesticidal or antimicrobial activity but reduce aqueous solubility due to increased hydrophobicity .

b. N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives ()

- Core Structure: Quinoxaline with phenyl substituents at positions 2 and 3.

- Substituents :

- A thioether-linked pyrimidine or benzimidazole group replaces the ethylacetamide chain.

- Chlorophenyl and hydroxyl groups in derivative 4a enhance polar interactions.

- Implications : These derivatives exhibit higher melting points (e.g., 230–232°C for 4a) due to extended conjugation and hydrogen bonding, suggesting greater crystallinity than the target compound .

c. Chloroacetamide Herbicides ()

- Examples : Alachlor, pretilachlor.

- Core Structure : Chlorinated acetamide with substituted aromatic rings.

- Substituents : Chlorine atoms and alkyl/aryl groups enhance herbicidal activity via inhibition of fatty acid elongation.

- Implications: The target compound lacks chlorine, which may reduce phytotoxicity but limit herbicidal utility. Its quinoline core could offer distinct modes of action compared to these agrochemicals .

Hydrogen-Bonding and Crystallinity ()

The acetamide group in the target compound enables hydrogen bonding with biological targets or crystal lattice partners, akin to quinoxaline derivatives . However, the absence of strong hydrogen-bond donors (e.g., hydroxyl or thiol groups) in the target compound may reduce crystalline stability compared to derivatives like 4a, which feature hydroxyl and thioether linkages .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. Methodological workflow :

- Nuclear Magnetic Resonance (NMR) :

- H NMR (DMSO-d6): Peaks at δ 2.1 ppm (acetamide CH3), δ 6.8–7.5 ppm (quinoline aromatic protons) .

- C NMR: Carbonyl signals at ~170 ppm (acetamide) and 160 ppm (quinoline ketone) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Mass Spectrometry (MS) : ESI-MS m/z 313.2 [M+H] .

Basic: What preliminary assays are recommended to assess biological activity?

Initial screening includes:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate dose-dependent viability reduction .

- Molecular Docking : Preliminary in silico analysis (AutoDock Vina) to predict binding affinity to target proteins (e.g., BCL-2) .

Advanced: How can reaction yields be optimized during synthesis?

Q. Strategies to address low yields :

- Temperature Control : Maintain <40°C during acetylation to minimize side-product formation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for condensation step efficiency .

- Solvent Optimization : Replace ethanol with tetrahydrofuran (THF) for improved intermediate solubility .

Data-driven example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 24h reflux | 45 | 85 |

| THF, 12h reflux | 68 | 92 |

Advanced: How can computational methods elucidate target interactions?

Q. Methodology :

- Docking Studies : Use Schrödinger Suite for ligand-protein binding simulations (e.g., with PI3Kγ). Focus on hydrogen bonding (quinoline O with Arg83) and hydrophobic interactions (dimethyl groups with Val85) .

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS to assess conformational changes .

- Pharmacophore Modeling : Identify critical features (e.g., acetamide as a hydrogen bond acceptor) for activity .

Advanced: How to resolve contradictions in biological activity data across studies?

Case example : Discrepant IC50 values in kinase inhibition assays.

- Experimental variables :

- Statistical analysis : Apply ANOVA to determine significance (p < 0.05) across replicates .

Advanced: What crystallography techniques are suitable for structural analysis?

Q. Workflow :

- Single-Crystal Growth : Slow evaporation from DMSO/water (1:3) to obtain diffraction-quality crystals .

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets .

- Refinement : SHELXL for structure solution (R-factor < 0.05). Hydrogen bonding patterns (e.g., quinoline O…H-N interactions) are critical for stability .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Q. Guiding principles :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at quinoline C-6 to enhance electrophilicity .

- Side-Chain Variations : Replace ethylacetamide with propionamide to probe steric effects .

- Biological Validation : Test derivatives in parallel against primary (e.g., apoptosis) and secondary targets (e.g., ROS modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.